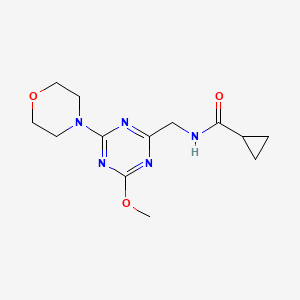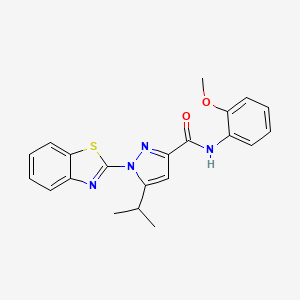![molecular formula C21H23NO4 B2772375 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid CAS No. 1564728-61-5](/img/structure/B2772375.png)
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid is a compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions. The Fmoc group serves as a protective group for the amino function, preventing unwanted side reactions during peptide chain assembly.
Mechanism of Action
Mode of Action
It is known that the compound is a derivative of the fluorenylmethyloxycarbonyl (fmoc) group , which is commonly used in peptide synthesis for temporary protection of the amino group .
Biochemical Pathways
As a derivative of the Fmoc group, it may be involved in peptide synthesis pathways , but further studies are required to confirm this.
Result of Action
As a derivative of the Fmoc group, it may play a role in peptide synthesis , but the specific effects require further investigation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid typically involves the protection of the amino group of 2-methylpentanoic acid with the Fmoc group. This can be achieved through the reaction of 2-methylpentanoic acid with 9-fluorenylmethyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed by treatment with a base such as piperidine, revealing the free amino group.
Coupling Reactions: The free amino group can then participate in peptide bond formation with carboxyl groups of other amino acids or peptides.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used to facilitate peptide bond formation.
Major Products
The major products formed from these reactions are peptides with specific sequences, depending on the amino acids used in the synthesis.
Scientific Research Applications
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid is extensively used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Used in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the production of synthetic peptides for research and commercial purposes.
Comparison with Similar Compounds
Similar Compounds
Fmoc-Gly-Gly-OH: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Ser(tBu)-OH: Fmoc-protected serine with a tert-butyl group for additional protection.
Fmoc-Asp(OtBu)-OH: Fmoc-protected aspartic acid with a tert-butyl group.
Uniqueness
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-2-methylpentanoic acid is unique due to its specific structure, which includes a 2-methylpentanoic acid backbone. This structure provides distinct properties that can be exploited in the synthesis of peptides with unique sequences and functions.
Properties
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO4/c1-14(20(23)24)7-6-12-22-21(25)26-13-19-17-10-4-2-8-15(17)16-9-3-5-11-18(16)19/h2-5,8-11,14,19H,6-7,12-13H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZZCHGYQOMPQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
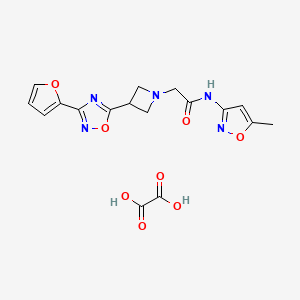
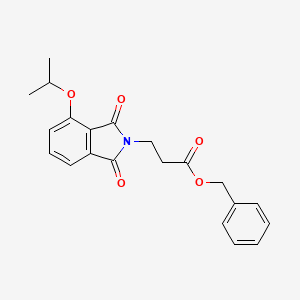
![(E)-methyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2772299.png)
![N,N-diethyl-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2772300.png)
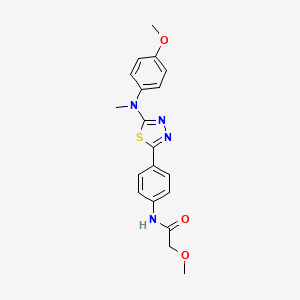
![5-(3-Fluoro-4-methoxyphenyl)-3-(4-fluorophenyl)-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2772302.png)

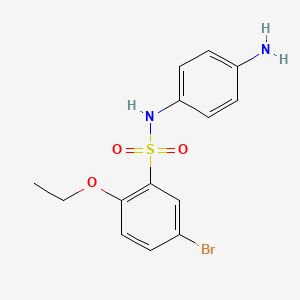
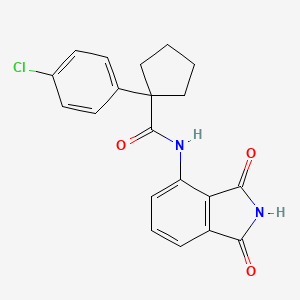
![1,3-dimethyl-8-[(3-methylpiperidin-1-yl)methyl]-7-pentyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2772306.png)

![N-Cyclopropyl-3-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzamide](/img/structure/B2772310.png)
